(4-cyanophenyl)urea
Overview
Description
(4-cyanophenyl)urea is an organic compound with the molecular formula C8H7N3O. It is characterized by a urea group attached to a 4-cyanophenyl group. This compound is a white crystalline solid with low solubility in water but good solubility in organic solvents . It is used in various fields, including organic synthesis and as an intermediate in the production of other chemicals.
Mechanism of Action
Mode of Action
Urea derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Urea and its derivatives are known to play a role in the urea cycle, a crucial metabolic pathway responsible for eliminating excess nitrogen from the body .
Pharmacokinetics
The pharmacokinetics of urea derivatives can be influenced by factors such as their chemical structure, solubility, and the presence of functional groups .
Result of Action
Urea derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-cyanophenyl)urea. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with targets .
Biochemical Analysis
Biochemical Properties
N-(4-cyanophenyl)urea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including amino acids such as phenylalanine, tyrosine, tryptophan, and histidine, as well as RNA nucleobases like adenine, guanine, cytosine, and uracil . These interactions are primarily noncovalent and involve hydrophobic interactions, hydrogen bonding, and π-π stacking . The compound’s ability to modulate the stability of biological macromolecules makes it a valuable tool in biochemical research.
Cellular Effects
N-(4-cyanophenyl)urea influences various cellular processes, including cell growth, gene expression, and cellular metabolism. Studies have shown that urea concentrations can affect biomass production and pigment biosynthesis in certain algae species . Additionally, N-(4-cyanophenyl)urea has been found to impact intracellular nitrogen assimilation and catabolism, which are crucial for cellular function and metabolism . The compound’s effects on cell signaling pathways and gene expression further highlight its importance in cellular biology research.
Molecular Mechanism
The molecular mechanism of N-(4-cyanophenyl)urea involves its interactions with enzymes and proteins at the molecular level. It has been shown to interact with the active sites of enzymes, such as urease, by forming hydrogen bonds and stabilizing enzyme-substrate complexes . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, N-(4-cyanophenyl)urea can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-cyanophenyl)urea can change over time due to its stability and degradation. The compound has been found to be stable under various conditions, but its long-term effects on cellular function can vary depending on the experimental setup . Studies have shown that N-(4-cyanophenyl)urea can maintain its biochemical activity over extended periods, making it suitable for long-term research applications . Its degradation products and their potential impact on cellular function should be carefully monitored.
Dosage Effects in Animal Models
The effects of N-(4-cyanophenyl)urea vary with different dosages in animal models. Research has shown that the compound can have both beneficial and adverse effects depending on the dosage administered. At lower doses, N-(4-cyanophenyl)urea can enhance nitrogen metabolism and improve overall health in animal models . At higher doses, it can lead to toxic effects, including disruptions in nitrogen balance and increased excretion of nitrogenous waste . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects.
Metabolic Pathways
N-(4-cyanophenyl)urea is involved in various metabolic pathways, including the urea cycle and nitrogen metabolism. The compound interacts with enzymes such as alanine aminotransferase and aspartate aminotransferase, which play crucial roles in nitrogen metabolism . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular function and health. Understanding the metabolic pathways involving N-(4-cyanophenyl)urea is essential for optimizing its use in biochemical research.
Transport and Distribution
The transport and distribution of N-(4-cyanophenyl)urea within cells and tissues are mediated by specific transporters and binding proteins. In certain tissues, the movement of urea across cell membranes is facilitated by proteins from the SLC14A family of urea transporters . These transporters play a crucial role in the compound’s localization and accumulation within cells, affecting its overall activity and function. The distribution of N-(4-cyanophenyl)urea within different tissues can also influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of N-(4-cyanophenyl)urea is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of N-(4-cyanophenyl)urea can provide insights into its mechanisms of action and potential applications in biochemical research. Additionally, the compound’s localization can influence its interactions with other biomolecules and its overall efficacy in various experimental setups.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-cyanophenyl)urea can be synthesized through several methods. One common method involves the reaction of 4-cyanophenyl isocyanate with ammonia or an amine . Another method includes the reaction of 4-cyanophenylamine with phosgene, followed by treatment with ammonia . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process may include steps like nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is efficient and environmentally friendly, avoiding the use of harmful solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(4-cyanophenyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can participate in substitution reactions where the urea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(4-cyanophenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can act as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
(4-cyanophenyl)urea can be compared with other similar compounds, such as:
N,N’-bisthis compound: This compound has two 4-cyanophenyl groups attached to the urea moiety.
Thiourea derivatives: These compounds contain sulfur instead of oxygen in the urea group and have different chemical properties and applications.
This compound is unique due to its specific structure and the presence of the cyanophenyl group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
(4-cyanophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRZTMXDWOXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585413 | |
Record name | N-(4-Cyanophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86065-51-2 | |
Record name | N-(4-Cyanophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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